N,N'-Diisopropylethylenediamine

Coordination Chemistry Crystallography Metal Complexes

N,N'-Diisopropylethylenediamine (CAS 4013-94-9) is a bidentate chelating diamine characterized by an ethylenediamine backbone symmetrically substituted with two isopropyl groups on the nitrogen atoms. It belongs to the class of N,N'-dialkylethylenediamines and is distinguished from its common analogs, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), by the steric bulk and electronic properties conferred by the isopropyl substituents.

Molecular Formula C8H20N2
Molecular Weight 144.26 g/mol
CAS No. 4013-94-9
Cat. No. B135496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Diisopropylethylenediamine
CAS4013-94-9
SynonymsN1,N2-Bis(1-methylethyl)-1,2-ethanediamine;  N,N’-Bis(1-methylethyl)-1,2-_x000B_ethanediamine;  N,N’-Diisopropylethylenediamine;  1,2-Bis(isopropylamino)ethane;  N,N’-Diisopropyl-1,2-diaminoethane;  N,N’-Diisopropyl-1,2-ethanediamine; 
Molecular FormulaC8H20N2
Molecular Weight144.26 g/mol
Structural Identifiers
SMILESCC(C)NCCNC(C)C
InChIInChI=1S/C8H20N2/c1-7(2)9-5-6-10-8(3)4/h7-10H,5-6H2,1-4H3
InChIKeyMFIGJRRHGZYPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Diisopropylethylenediamine (CAS 4013-94-9): Procurement-Grade Chelating Diamine for Advanced Coordination Chemistry


N,N'-Diisopropylethylenediamine (CAS 4013-94-9) is a bidentate chelating diamine characterized by an ethylenediamine backbone symmetrically substituted with two isopropyl groups on the nitrogen atoms [1]. It belongs to the class of N,N'-dialkylethylenediamines and is distinguished from its common analogs, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), by the steric bulk and electronic properties conferred by the isopropyl substituents. This compound functions as a versatile ligand for transition metals, including copper, zinc, and cadmium, forming stable coordination complexes that exhibit unique properties such as thermochromism, solvatochromism, and catalytic activity in oxidative coupling and polymerization reactions [2].

Why Generic Substitution Fails: The Critical Role of N-Substituent Sterics in N,N'-Diisopropylethylenediamine Performance


In scientific and industrial applications, substituting N,N'-Diisopropylethylenediamine with a generic or closely related diamine like TMEDA is not a straightforward exchange. While both are bidentate ligands with a common ethylenediamine backbone, the steric bulk of the isopropyl groups on N,N'-Diisopropylethylenediamine fundamentally alters its coordination geometry and electronic properties. X-ray crystallographic studies of copper(II) complexes reveal that the N,N'-diisopropyl substitution results in a distinct 6-coordinate geometry, compared to the 5-coordinate geometry observed with the less bulky N,N-diisopropyl analog [1]. This steric influence directly impacts the stability, reactivity, and solvatochromic behavior of the resulting metal complexes, making N,N'-Diisopropylethylenediamine a non-interchangeable component for applications requiring precise control over coordination sphere geometry and subsequent material properties [1].

Quantitative Differentiation of N,N'-Diisopropylethylenediamine: A Procurement-Focused Evidence Guide


Coordination Geometry Control: 6-Coordinate vs. 5-Coordinate Cu(II) Complexes Compared to N,N-Diisopropyl Analogs

N,N'-Diisopropylethylenediamine demonstrates a critical structural differentiation when forming copper(II) complexes. X-ray crystal analysis reveals that the perchlorate complex with N,N'-diisopropylethylenediamine adopts a 6-coordinate geometry around the Cu(II) center. In contrast, the analogous complex with the less symmetric N,N-diisopropylethylenediamine ligand results in a 5-coordinate geometry [1]. This difference in coordination number is a direct consequence of the steric environment created by the symmetrical versus unsymmetrical placement of the isopropyl groups.

Coordination Chemistry Crystallography Metal Complexes

Ligand Field Distortion: Quantified Bond Length Differences in Cu(II) Complexes

The steric bulk of the isopropyl groups in N,N'-Diisopropylethylenediamine not only alters coordination number but also significantly distorts the ligand field geometry. In the 5-coordinate complex formed with N,N-diisopropylethylenediamine, the Cu-N(isopropyl)2 bond distance is notably elongated to 206.4(9) pm, compared to a Cu-NH2 bond distance of 196(1) pm [1]. In contrast, the more symmetric 6-coordinate N,N'-diisopropylethylenediamine complex exhibits more balanced Cu-N bond lengths of 199.5(4) pm and 202.4(5) pm [1].

Coordination Chemistry X-ray Crystallography Ligand Field Theory

Enhanced Electrochemiluminescence (ECL) Efficiency as a Co-Reactant in Biosensing

N,N'-Diisopropylethylenediamine (DPEA) has been identified as a superior co-reactant for enhancing the electrochemiluminescence (ECL) efficiency of gold nanoclusters (Au NCs). A study demonstrated that using DPEA to prepare self-enhanced Au-DPEA NCs drastically increased ECL signal, enabling the construction of an ultrasensitive aptasensor for mucin 1 (MUC1) detection with a limit of detection down to 0.54 fg mL−1 [1]. This performance was achieved by leveraging DPEA's low oxidation potential, a property not shared by many other common amine co-reactants.

Electrochemiluminescence Biosensors Nanomaterials

Patent-Documented Utility as a Catalyst in Oxidative Coupling for Polyphenylene Oxide Synthesis

US Patent 3,914,266 specifically claims the use of N,N'-diisopropylethylenediamine in forming 1:1 molar complexes with cuprous or cupric bromide [1]. These complexes are described as having 'unique properties as catalysts in the oxidative coupling of phenols to polyphenylene oxides.' The patent highlights that these catalysts are effective in solvent systems that previously required the removal of water as a by-product, indicating a process advantage [1]. This catalytic utility is a direct consequence of the specific steric and electronic properties of the N,N'-diisopropyl-substituted diamine, which stabilizes the copper complex in a catalytically active form.

Catalysis Polymer Chemistry Oxidative Coupling

Coordination Chemistry with Cadmium(II) Ethylxanthates: Enabling Nanoparticle Formation

N,N'-Diisopropylethylenediamine has been utilized in the synthesis of cadmium ethylxanthate complexes, specifically [Cd(S2COEt)2(diamine)], as part of a comparative study with other diamines including N,N-dimethylethylenediamine [1]. The study focused on the surfactant-assisted formation of nanoparticles from these complexes, which were characterized using TEM, XRD, and XRF techniques. While the study also examined the analogous TMEDA complex, the use of N,N'-diisopropylethylenediamine provides an alternative ligand with different steric bulk, offering a route to tune the properties of the resulting nanoparticles.

Nanoparticle Synthesis Coordination Chemistry Cadmium Complexes

Optimal Research and Industrial Application Scenarios for N,N'-Diisopropylethylenediamine (CAS 4013-94-9)


Coordination Chemistry and Catalyst Design: Where Steric Bulk Dictates Geometry

Based on the crystallographic evidence of distinct 6-coordinate geometry and altered Cu-N bond lengths compared to its N,N-diisopropyl analog [1], N,N'-Diisopropylethylenediamine is optimally deployed in the rational design of transition metal catalysts where ligand sterics are the primary control element. Researchers seeking to tune the coordination sphere geometry, stabilize specific oxidation states, or influence the solvatochromic and thermochromic properties of copper(II) complexes should prioritize this ligand over less sterically demanding alternatives like TMEDA. The resulting complexes are candidates for colorimetric sensors, optical materials, and homogeneous catalysts where the coordination environment dictates reactivity and selectivity.

Advanced Electrochemiluminescence (ECL) Biosensor Development

This compound's documented ability to act as a low-oxidation-potential co-reactant and drastically enhance the ECL efficiency of gold nanoclusters positions it as a critical reagent for developing next-generation ultrasensitive biosensors [2]. Applications include the detection of disease biomarkers (e.g., MUC1) at femtomolar concentrations [2]. Procurement should be considered by research groups focused on clinical diagnostics, bioanalysis, and the development of point-of-care testing devices, where achieving a low limit of detection is paramount and superior to performance achievable with standard co-reactants.

Specialty Polymer Synthesis: Oxidative Coupling Catalysis

As established by US Patent 3,914,266 [3], N,N'-Diisopropylethylenediamine forms catalytically active copper complexes for the oxidative coupling of phenols to polyphenylene oxides. This scenario is relevant for industrial and academic laboratories engaged in the synthesis of high-performance engineering thermoplastics. The patent's specific limitation to diamines with isopropyl or α-tertiary alkyl groups indicates that simpler, more common analogs are not effective for this specific transformation. Procuring this compound is essential for replicating or building upon this patented catalytic process for polyphenylene oxide production.

Nanomaterial Synthesis: Precursor for Metal Chalcogenide Nanoparticles

N,N'-Diisopropylethylenediamine is a proven ligand for the formation of cadmium ethylxanthate complexes, which serve as single-source precursors for the synthesis of cadmium sulfide nanoparticles [4]. For materials scientists and inorganic chemists, this compound offers a sterically distinct alternative to TMEDA or N,N-dimethylethylenediamine in the synthesis of II-VI semiconductor nanoparticles. The choice of this specific diamine ligand can influence the decomposition pathway of the precursor and the final nanoparticle morphology, making it a valuable tool for fine-tuning nanomaterial properties.

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